Product packaging for 5-(Aminomethyl)fluorescein(Cat. No.:CAS No. 138588-53-1)

5-(Aminomethyl)fluorescein

Cat. No.: B141163
CAS No.: 138588-53-1
M. Wt: 361.3 g/mol
InChI Key: FKQRDXNGJULUOJ-UHFFFAOYSA-N
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Description

Contextualization within Fluorescein (B123965) Derivative Research

Fluorescein and its derivatives are a cornerstone of fluorescence-based research, prized for their high quantum yield, excellent water solubility, and strong absorption of light in the visible spectrum. iscientific.org These properties make them ideal for use as fluorescent tracers in a multitude of applications, including microscopy, dye lasers, and forensic analysis. iscientific.org The development of fluorescein derivatives has been driven by the need to tailor the dye's properties for specific research questions.

The introduction of various functional groups to the fluorescein core allows for conjugation to a wide range of molecules, enabling researchers to visualize and track specific targets. acs.org Common derivatives include those with carboxyl, amino, and isothiocyanate groups, each offering different coupling chemistries. acs.org 5-(Aminomethyl)fluorescein fits within this broader context as a derivative designed to overcome some of the limitations of its predecessors.

Significance of the Aminomethyl Moiety in Fluorescent Probes

The key to 5-AMF's enhanced utility lies in its aminomethyl group (-CH₂NH₂). This moiety significantly influences the reactivity and versatility of the fluorescein molecule. Unlike 5-aminofluorescein (B15267), where the amino group is directly attached to the aromatic ring, the methylene (B1212753) spacer in 5-AMF restores the normal nucleophilicity of the amino group. acs.org This makes it much more reactive and easier to work with in conjugation reactions. acs.org

The primary aliphatic amine of 5-AMF can be readily and reversibly coupled to aldehydes and ketones to form a Schiff base. fishersci.ie This intermediate can then be reduced to a stable amine derivative, providing a reliable method for creating new fluorescent probes. fishersci.ie Furthermore, the aminomethyl group allows for the coupling of 5-AMF to carboxylic acids on proteins and other biomolecules in aqueous solutions, a process often facilitated by water-soluble carbodiimides. fishersci.iersc.org This reactivity makes 5-AMF a valuable tool for labeling and detecting a diverse range of biological molecules and structures. ontosight.ai

The aminomethyl group can also play a role in modulating the photophysical properties of the probe through processes like photo-induced electron transfer (PET). rsc.org In some fluorescent sensor designs, the nitrogen atom of the amino group can quench the fluorescence of the attached fluorophore. rsc.org When the probe interacts with its target, this quenching effect is suppressed, leading to a "turn-on" fluorescence signal. rsc.org This principle has been utilized to develop highly sensitive fluorescent sensors. rsc.org

Historical Overview of its Research Development

The development of aminomethylated fluorescein derivatives arose from the need for more reactive and stable fluorescent labels for immunoassays and other biological applications. acs.org Early work with derivatives like 5-aminofluorescein was hampered by the low nucleophilicity of the amino group. acs.org The synthesis of 4'-(Aminomethyl)fluorescein was an initial attempt to address this by inserting a methylene group, which successfully improved the amino group's reactivity. acs.org

A significant milestone in the development of 5-AMF was the publication of a method for its preparation in 1992. acs.orgacs.orgnih.gov This procedure involved the protection of 5(6)-carboxyfluorescein (B613776) as a diacetate, followed by reduction to 5(6)-(hydroxymethyl)fluorescein diacetate. nih.gov The separated isomers were then subjected to a Mitsunobu reaction to introduce the aminomethyl group, followed by deprotection steps to yield the final product. nih.gov This synthetic route provided a reliable way to produce both the 5- and 6-isomers of aminomethylfluorescein.

Since its development, 5-AMF has been employed in a variety of research areas. It has been used as a fluorescent probe for carboxylic acids and glutamine and for coupling to aldehydes and ketones. More recently, it has been incorporated into sophisticated fluorescent probes, such as FRET (Förster Resonance Energy Transfer) probes for detecting labile iron pools in living cells. acs.orgescholarship.orgnih.govnih.gov In these probes, 5-AMF acts as a donor fluorophore, and its fluorescence is modulated by the presence of the target analyte. acs.orgnih.gov

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₁H₁₅NO₅ fishersci.ie
Molecular Weight 361.35 g/mol fishersci.ie
Excitation Maximum (Ex) ~494 nm abpbio.com
Emission Maximum (Em) ~520 nm abpbio.com
Solubility DMSO, DMF abpbio.com
Appearance Orange-Yellow Solid fishersci.ie

Research Applications of this compound

Application AreaSpecific UseReference
Bioconjugation Labeling of proteins, cells, and tissues for microscopy and imaging. ontosight.aiontosight.ai
Flow Cytometry Fluorescence-activated cell sorting (FACS). ontosight.aiontosight.ai
Fluorescent Probes Building block for novel fluorescent probes for detecting biomolecules like nucleic acids and proteins. ontosight.ai
FRET Probes Donor fluorophore in FRET-based probes for imaging labile iron pools. acs.orgnih.govnih.gov
DNA Sequencing Component in the development of BigDye™ DNA sequencing terminators. abpbio.comabpbio.com
Nanotechnology Conjugation to carbon dots for in vivo imaging and cargo delivery studies. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO5 B141163 5-(Aminomethyl)fluorescein CAS No. 138588-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138588-53-1

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C21H15NO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10,22H2

InChI Key

FKQRDXNGJULUOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Other CAS No.

138588-53-1

Synonyms

5-(aminomethyl)fluorescein
5-AMFL

Origin of Product

United States

Synthetic Strategies and Chemical Modification Methodologies

Post-Synthetic Derivatization for Enhanced Functionality

The primary aliphatic amine of 5-(Aminomethyl)fluorescein is a key functional group that allows for its conjugation to other molecules. This amine can undergo a variety of chemical reactions to form stable linkages.

The primary amine of this compound can react with aldehydes and ketones to form a Schiff base (an imine). fishersci.co.uk This reaction is reversible and forms a carbon-nitrogen double bond. scirp.orguomustansiriyah.edu.iq

The formation of the Schiff base is the first step in a two-step process to create a stable amine linkage:

Schiff Base Formation: The reaction between this compound and an aldehyde or ketone is typically carried out under mild conditions. fishersci.co.uknih.gov

Reductive Amination: The resulting imine is generally unstable and can be easily hydrolyzed. To form a stable secondary amine, the Schiff base is reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). fishersci.co.ukthermofisher.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent and selectively reduces the imine in the presence of the carbonyl compound.

This two-step reductive amination process is a robust method for conjugating this compound to molecules containing aldehyde or ketone functionalities, such as oxidized carbohydrates or proteins modified to introduce a carbonyl group. fishersci.co.uk

ReactionReactantsProductReducing AgentReference
Schiff Base Formation & ReductionThis compound, Aldehyde/KetoneStable secondary amine derivativeSodium borohydride or Sodium cyanoborohydride fishersci.co.uk

Activation for Amide Bond Formation

The primary amine of 5-AMF allows for its direct coupling to carboxylic acids, a common functional group in proteins and other biopolymers, to form stable amide bonds. This reaction is not spontaneous and requires the activation of the carboxylic acid group.

Carbodiimide-Mediated Coupling: A prevalent method for forming an amide linkage between 5-AMF and a carboxylic acid involves the use of a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). fishersci.co.uk EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of 5-AMF, resulting in the formation of an amide bond. To improve efficiency and minimize side reactions, EDC is often used in conjunction with an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). thermofisher.comresearchgate.net These reagents react with the O-acylisourea intermediate to form a more stable activated ester, which then reacts with 5-AMF. A combination of EDC, HOAt, and a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for coupling a wide array of carboxylic acids to amino-modified oligonucleotides, achieving high conversion rates. researchgate.net

Activated Esters: Alternatively, the carboxylic acid can be pre-activated, often as an N-hydroxysuccinimide (NHS) ester. These activated esters are stable enough to be purified and stored, and they react efficiently with the primary amine of 5-AMF under mild, slightly alkaline conditions (pH 7.5-8.5) to form the desired amide conjugate. This two-step approach is common in commercial labeling kits.

The general reaction scheme for EDC/NHS-mediated amide bond formation is presented below: Step 1: Activation of Carboxylic Acid R-COOH + EDC + NHS → R-CO-NHS + EDC-urea byproduct

Step 2: Coupling with 5-AMF R-CO-NHS + 5-AMF → R-CONH-CH₂-Fluorescein + NHS

This strategy is foundational for labeling proteins, peptides, and nucleic acids with fluorescein (B123965) for applications in fluorescence microscopy, flow cytometry, and immunoassays. advancedbiomatrix.comnih.govyoutube.com

Formation of Isothiocyanate Derivatives

To enhance its reactivity towards primary and secondary amines on biomolecules, 5-AMF can be converted into 5-fluorescein isothiocyanate (5-FITC). The isothiocyanate group (-N=C=S) reacts readily with nucleophilic amine groups under mild alkaline conditions to form a stable thiourea (B124793) linkage. iscientific.org This makes FITC one of the most widely used reagents for fluorescently labeling proteins and peptides. nih.gov

Synthesis using Thiophosgene (B130339): A common laboratory method for converting a primary amine to an isothiocyanate involves the use of thiophosgene (CSCl₂). wikipedia.orgmoltuslab.com The reaction is typically carried out in a non-polar solvent in the presence of a base to neutralize the HCl produced. Thiophosgene is a highly toxic and moisture-sensitive reagent, requiring careful handling in a fume hood. moltuslab.comnoaa.gov

Alternative Synthetic Routes: Due to the hazards associated with thiophosgene, alternative methods have been developed. One such method involves a two-step, one-pot reaction starting with the amine (like 5-aminofluorescein), which reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. google.comresearchgate.net This intermediate is then treated with a desulfurization agent, such as benzenesulfonyl chloride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the isothiocyanate. google.comresearchgate.net This approach offers milder reaction conditions and avoids the use of highly toxic reagents. google.com

The resulting fluorescein isothiocyanate is a valuable reagent for a multitude of bioanalytical techniques, including immunohistochemistry and the labeling of various biomolecules for detection and analysis. iscientific.org

Table 1: Comparison of Reagents for Isothiocyanate Synthesis from Amines
ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Thiophosgene (CSCl₂)Biphasic system (e.g., CHCl₃/H₂O) with a base (e.g., NaHCO₃)Well-established, high-yieldingHighly toxic, moisture-sensitive, corrosive moltuslab.comnoaa.gov
Carbon Disulfide (CS₂) / Desulfurizing AgentOne-pot, two-step; often in organic solvent (e.g., DCM, DMF) with a base (e.g., Et₃N, DBU)Milder conditions, avoids highly toxic thiophosgene google.comresearchgate.netMay require optimization of base and desulfurizing agent

Click Chemistry Approaches for Derivatization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.govorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. mdpi.com To make 5-AMF suitable for click chemistry, its primary amine must be functionalized with either an azide or an alkyne group.

Functionalization with an Alkyne: The amine group of 5-AMF can be acylated with a carboxylic acid that contains a terminal alkyne. For instance, reacting 5-AMF with pentynoic acid using standard amide bond formation chemistry (as described in section 2.2.2) yields an alkyne-modified fluorescein. This derivative can then be "clicked" onto any molecule bearing an azide group.

Functionalization with an Azide: Conversely, 5-AMF can be modified to bear an azide moiety. This can be achieved by reacting it with an azide-containing activated ester, such as azido-acetic acid NHS ester. The resulting azide-functionalized fluorescein can then be conjugated to alkyne-modified biomolecules. nih.gov The synthesis of azidofluorescein (B1206550) from aminofluorescein has been described, involving diazotization of the amine followed by reaction with sodium azide. iscientific.org

These click-ready fluorescein derivatives are invaluable for specifically labeling complex biological systems, such as oligonucleotides, peptides, and proteins, often where other conjugation chemistries might fail or lack specificity. biosyntan.deuni-muenchen.denih.gov This modular approach allows for a two-step labeling strategy that can improve yields and simplify purification. nih.gov

Table 2: Click Chemistry Modifications of 5-AMF
ModificationReactive PartnerLinkage FormedKey Features
Alkyne-5-AMFAzide-modified molecule1,2,3-TriazoleHighly specific, biocompatible reaction, stable linkage organic-chemistry.orgmdpi.com
Azide-5-AMFAlkyne-modified molecule1,2,3-TriazoleVersatile for labeling alkyne-tagged biomolecules nih.govbiosyntan.de

Continuous Flow Synthesis Methodologies in Scale-Up Research

Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for chemical synthesis, including improved safety, consistency, and scalability. While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided results, the principles have been applied to related fluorescent dyes and bioconjugation reactions.

For example, a catalyst- and solvent-free continuous flow protocol has been developed for the synthesis of rhodamine B dyes, which share a similar xanthene core with fluorescein. chemistryviews.org This method utilized a mechanochemical approach in a single screw reactor at elevated temperatures, achieving good yields with short residence times. chemistryviews.org Such a strategy could potentially be adapted for the synthesis of fluorescein and its derivatives.

Furthermore, continuous flow reactors have been successfully employed for bioconjugation reactions, including the click chemistry reactions discussed previously. d-nb.info Micro-reactors allow for precise control over reaction parameters like temperature and residence time, leading to rapid reaction optimization and high yields. d-nb.info For instance, the conjugation of strained alkyne-substituted biomolecules with azide-functionalized fluorophores has been demonstrated in a continuous flow system, achieving reaction completion in minutes. d-nb.info This methodology is highly attractive for the scalable and efficient production of 5-AMF conjugates for research and diagnostic applications. The development of continuous flow processes for fluorophore synthesis and conjugation represents a key area for future research aimed at making these valuable reagents more accessible and affordable. acs.orgtib.eu

Bioconjugation Chemistry and Functionalization Approaches

Covalent Attachment to Biomacromolecules

The primary amine of 5-AMF is nucleophilic and can be conjugated to various functional groups on biomacromolecules through several chemical reactions. It can be coupled with carboxylic acids, aldehydes, and ketones. fishersci.co.uk For instance, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can facilitate the formation of a stable amide bond between the amine of 5-AMF and carboxyl groups on proteins in aqueous solutions. fishersci.co.uk Additionally, it can react with aldehydes and ketones to form a Schiff base, which can then be reduced to a stable amine derivative using reagents like sodium borohydride (B1222165). fishersci.co.uk

Target BiomoleculeReactive Group on BiomoleculeCommon Coupling ChemistryResulting Linkage
Proteins/AntibodiesCarboxylic Acids (e.g., Asp, Glu, C-terminus)Carbodiimide (B86325) (e.g., EDAC) mediated couplingAmide
PeptidesActivated Carboxylic AcidsActive Ester (e.g., NHS-ester) reactionAmide
OligonucleotidesPhosphate groups (modified) or other linkersPhosphoramidite chemistry followed by couplingVaries (e.g., Amide, Phosphoramidate)
Carbohydrates (reducing sugars)Aldehyde (from open-chain form)Reductive AminationSecondary Amine
LipidsActivated Carboxylic AcidsAmide bond formationAmide

The covalent labeling of proteins and antibodies with fluorescent dyes is a cornerstone of modern biological research, enabling applications from immunofluorescence microscopy to flow cytometry. ontosight.aiontosight.ai The foundational work in immunofluorescence involved conjugating fluorescein (B123965) to antibodies to visualize proteins in tissues. 5-AMF, with its reactive amino group, is well-suited for this purpose. ontosight.aiiscientific.org It can be attached to proteins via their carboxylic acid side chains (aspartic acid, glutamic acid) or C-terminus using carbodiimide chemistry. fishersci.co.uk While fluorescein isothiocyanate (FITC) is a more common reagent for reacting with primary amines on proteins (like lysine (B10760008) residues), 5-AMF provides an alternative route for conjugation, particularly to carboxylated targets. rsc.org

Fluorescently labeled peptides and oligonucleotides are crucial tools for studying protein binding, cellular localization, and as probes in various molecular assays. jpt.comnih.gov Peptides are typically labeled at the N-terminus or on the side chains of specific amino acids like lysine or cysteine. pepscan.com 5-AMF can be incorporated into a peptide sequence, serving as a fluorescent marker. abpbio.comabpbio.com While 5-Carboxyfluorescein (5-FAM) derivatives are frequently used for labeling peptides, the amino functionality of 5-AMF allows for its conjugation to activated carboxylic acids on a peptide. iscientific.orgstratech.co.uk

For oligonucleotides, functionalization is often achieved by incorporating linkers with reactive groups during solid-phase synthesis. nih.govacs.org For example, an oligonucleotide can be synthesized with an amino-linker at a specific position, which is then reacted with an isothiocyanate derivative of a dye. nih.gov Conversely, the amino group of 5-AMF allows it to be conjugated to oligonucleotides that have been functionalized with an appropriate reactive partner, such as an N-hydroxysuccinimide (NHS) ester.

Derivatization of carbohydrates with fluorescent tags is essential for their analysis by chromatography and electrophoresis. sci-hub.seresearchgate.net One common method is reductive amination, where the open-chain aldehyde form of a reducing sugar reacts with an amino-containing fluorophore, like 5-AMF, to form a stable secondary amine linkage after reduction. researchgate.net Research has shown that 5-aminofluorescein (B15267) can react with the uronic acid residues present in glycosaminoglycuronans, yielding fluorescently tagged derivatives. adipogen.com

The labeling of lipids and the use of functionalized amino lipids are important in studying lipid metabolism and in developing delivery systems, such as those for mRNA. iscientific.orgmedchemexpress.com The primary amine on 5-AMF makes it a suitable candidate for conjugation to lipid molecules that contain an activated carboxyl group, allowing for the formation of fluorescent lipid probes.

Linker Chemistry and its Impact on Conjugate Properties

The connection between a fluorescent dye and a biomolecule is rarely a direct bond. More often, a "linker" or "spacer arm" is used to connect the two components. nih.gov This linker is a chemical moiety that provides distance and can influence the properties of the final bioconjugate. nih.govfrontiersin.org

The design of the spacer arm—its length, flexibility, and hydrophilicity—is critical and can significantly affect the functionality of the bioconjugate. nih.gov In immunoassays, for instance, the length and composition of the spacer arm in a hapten-protein conjugate can determine the specificity and sensitivity of the resulting antibodies. frontiersin.org A linker can provide steric separation between the fluorophore and the biomolecule, which can be important for several reasons:

Maintaining Biological Activity: It prevents the bulky dye from interfering with the biological function of the labeled molecule, such as an antibody's ability to bind its antigen. nih.gov

Reducing Quenching: It can minimize fluorescence quenching that might occur if the fluorophore is too close to certain amino acid residues (e.g., tryptophan) or the surface of the biomolecule.

Improving Solubility: Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve the water solubility of conjugates made with hydrophobic dyes.

Linker CharacteristicInfluence on BioconjugateExample Application
LengthProvides spatial separation, reduces steric hindrance. Affects binding affinity and assay sensitivity. frontiersin.orgOptimizing hapten-carrier conjugates for antibody production. frontiersin.org
HydrophilicityIncreases water solubility of the conjugate, can reduce non-specific binding.Using PEG-based linkers to attach hydrophobic drugs or dyes to antibodies. nih.gov
Flexibility/RigidityA flexible linker allows more rotational freedom, while a rigid linker maintains a more defined distance and orientation.Designing fluorescent probes where a specific distance between donor and acceptor is required (FRET).
CleavabilityAllows for the release of the attached molecule under specific conditions (e.g., pH, reduction, light). nih.govPhotocleavable linkers that release the fluorophore from an oligonucleotide upon UV irradiation. nih.gov

The stability of a bioconjugate refers to both the integrity of the chemical bond linking the dye to the biomolecule and the photophysical stability of the fluorophore itself. The choice of conjugation chemistry directly dictates the stability of the resulting linkage. nih.gov For example:

Amide bonds , formed by reacting an amine (like that on 5-AMF) with a carboxylic acid, are generally very stable under a wide range of biological conditions.

Thioether bonds , often formed by reacting a maleimide (B117702) or iodoacetamide (B48618) with a sulfhydryl group, are also highly stable. thermofisher.com

Schiff bases , formed from an amine and an aldehyde, are reversible and less stable unless they are reduced to a secondary amine. fishersci.co.uk

The stability of labeled antibodies and other conjugates can be assessed by incubation under various conditions, such as different pH values or in the presence of competing nucleophiles like glutathione, to ensure the dye does not detach during an experiment. rsc.org Furthermore, conjugation can sometimes affect the thermal stability of a protein; differential scanning calorimetry (DSC) is a technique used to measure such changes. nih.gov Research has shown that the type of conjugation chemistry (e.g., to amines vs. thiols) can have different effects on the thermal stability of the resulting antibody conjugate. nih.gov

Advanced Bioconjugation Methodologies

The chemical versatility of 5-(Aminomethyl)fluorescein (5-AMF) facilitates its application in sophisticated bioconjugation strategies, enabling precise molecular investigations. Its primary amine group serves as a key functional handle for creating highly specific molecular probes.

Cysteine-Specific Bioconjugation

Site-specific labeling of proteins is crucial for understanding their function, and cysteine residues are prime targets for such modifications due to the unique reactivity of their thiol groups. nih.gov While 5-AMF does not directly react with cysteines, its primary amine can be readily functionalized to create cysteine-reactive probes.

A common approach involves modifying 5-AMF to introduce electrophilic groups like maleimides or haloacetamides. nih.gov These groups exhibit high reactivity and selectivity towards the thiol side chain of cysteine under specific pH conditions, resulting in the formation of a stable thioether bond. This strategy allows for the precise attachment of the fluorescein fluorophore to a designated cysteine residue on a protein. Such residues can be naturally occurring on the protein surface or introduced at specific locations via site-directed mutagenesis. nih.gov

Research has also explored the use of isothiocyanates for protein labeling. While traditionally used for targeting lysine residues, studies have investigated their pH-dependent reactivity to achieve cysteine selectivity. For instance, a benzyl-isothiocyanate derivative of fluorescein, developed through fragment-based methods, demonstrated considerable thiol-reactivity that increases with pH, showing a preference for cysteine over other residues. nih.govrsc.org This approach aims to enhance labeling efficiency and conjugate stability for applications like antibody labeling. nih.govrsc.org

The selection of the reactive moiety and the reaction conditions are critical for achieving high specificity and efficiency in labeling. nih.gov

Table 1: Common Reactive Groups for Cysteine-Specific Modification of 5-AMF

Reactive Group Target Residue Bond Formed Key Characteristics
Maleimide Cysteine (thiol) Thioether High reactivity and specificity, commonly used for protein labeling. nih.govnih.gov
Haloacetamide Cysteine (thiol) Thioether Forms a stable covalent bond with cysteine residues. nih.gov
Isothiocyanate Cysteine/Lysine Thiourea (B124793) Reactivity is pH-dependent; can be optimized for cysteine selectivity. nih.govrsc.org

Use in Fragment-Based Development

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.govfrontiersin.org This method screens small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org These initial hits are then optimized to develop more potent and selective drug candidates. nih.gov

This compound can be a valuable tool in FBDD, primarily serving as a reporter molecule in screening assays. nih.govrsc.org Its inherent fluorescence provides a sensitive signal for detecting binding events. nih.gov One of the most common techniques employing fluorescent probes in FBDD is Fluorescence Polarization (FP). nih.govnih.gov

In an FP-based assay, a fluorescently labeled molecule (the "tracer"), such as a derivative of 5-AMF, is used. researchgate.netgoogle.com The principle is based on the observation that when excited with plane-polarized light, a small, free-tumbling fluorescent molecule emits depolarized light. nih.gov However, when this fluorescent molecule binds to a much larger protein target, its rotation slows significantly, and the emitted light remains highly polarized. nih.govgoogle.com This change in polarization is measured to quantify binding. nih.gov

The development of novel fluorescent dyes based on the fluorescein scaffold, sometimes initiated through fragment-based approaches themselves, highlights the synergy between these methodologies. nih.govrsc.org

Table 2: Application of 5-AMF in Fragment-Based Screening

Screening Technique Principle Role of 5-AMF Derivative
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorophore upon binding to a larger molecule. nih.govnih.gov Serves as the fluorescent tracer that binds to the target protein, establishing a baseline polarization signal.
Competitive Binding Assay Fragments from a library compete with the fluorescent probe for binding to the target. Displacement of the 5-AMF tracer by a binding fragment results in a detectable decrease in fluorescence polarization. nih.gov

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis of 5-(Aminomethyl)fluorescein and its Conjugates

The utility of 5-AMF as a fluorescent label is fundamentally dependent on its spectroscopic properties. These properties, including its absorption and emission profiles, quantum yield, and fluorescence lifetime, are critical for designing and interpreting fluorescence-based experiments.

Absorption and Emission Profile Studies

Like its parent compound, this compound exhibits characteristic absorption and emission spectra that are crucial for its detection and application. The aminomethyl-substituted fluorescein (B123965), 5-Aminofluorescein (B15267) (5-AF), a closely related compound, has a reported excitation maximum at approximately 495 nm and an emission maximum around 535 nm. The absorption spectrum dictates the optimal wavelength of light to excite the molecule, while the emission spectrum reveals the wavelength at which the emitted fluorescence is most intense.

Spectroscopic ParameterWavelength (nm)
Excitation Maximum ~495
Emission Maximum ~535

Note: Data is for the closely related compound 5-Aminofluorescein and serves as a representative profile for this compound.

Quantum Yield and Fluorescence Lifetime Measurements

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. These parameters are intrinsic to the fluorophore but can be influenced by its local environment.

The dianionic forms of aminofluoresceins in aqueous solutions are known to have relatively low fluorescence quantum yields. For instance, 5'-aminofluorescein has a quantum yield of approximately 0.8% in water. However, this quantum yield can be significantly enhanced in organic, non-hydrogen-bonding solvents. In dimethyl sulfoxide (B87167) (DMSO), the quantum yield of 5'-aminofluorescein has been reported to be as high as 67%.

SolventQuantum Yield (Φ)
Water~0.8%
Methanol~4%
DMSO~67%
Acetone~61%

Note: Data is for the related compound 5'-aminofluorescein and illustrates the significant effect of the solvent on fluorescence efficiency.

Effects of Environmental Factors on Fluorescence

The fluorescence of 5-AMF is highly sensitive to its immediate chemical environment. Key factors that can modulate its fluorescence intensity and spectral characteristics include pH and solvent polarity.

pH: The fluorescence of fluorescein and its derivatives is strongly pH-dependent. The dianionic form, which predominates at alkaline pH, is the most fluorescent species. As the pH decreases, protonation of the phenolic hydroxyl group and the carboxyl group leads to a significant reduction in fluorescence intensity. This property makes fluorescein-based probes useful as pH indicators.

Solvent Polarity: The polarity of the solvent can influence both the position of the emission maximum and the quantum yield. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. As noted earlier, the quantum yield of aminofluoresceins is dramatically affected by the solvent, with fluorescence being quenched in water and significantly enhanced in less protic, organic solvents.

Advanced Spectroscopic Techniques in Application

The unique spectroscopic properties of this compound have led to its widespread use in advanced spectroscopic techniques, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization Immunoassays (FPIA).

Fluorescence Resonance Energy Transfer (FRET) Applications

FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without the emission of a photon. This technique is often described as a "spectroscopic ruler" for measuring distances on the nanometer scale.

A notable application of 5-AMF in FRET is in the development of chemosensors. For example, a FRET-based fluorescent probe for the ratiometric detection of ferrous ions (Fe²⁺) has been constructed using 5-AMF as the energy donor and Cyanine 3 (Cy3) as the acceptor. In this system, the donor and acceptor are held in close proximity. Upon excitation of the 5-AMF donor, energy is transferred to the Cy3 acceptor, resulting in acceptor emission. The presence of Fe²⁺ disrupts the probe's structure, increasing the distance between the donor and acceptor and thereby decreasing FRET efficiency. This leads to an increase in the donor's fluorescence emission and a concurrent decrease in the acceptor's emission, allowing for the ratiometric detection of Fe²⁺.

FRET System ComponentCompound/IonEmission Maximum (nm)
Donor This compound515
Acceptor Cyanine 3 (Cy3)556
Analyte Ferrous ion (Fe²⁺)-

Fluorescence Polarization Immunoassays (FPIA)

FPIA is a homogeneous immunoassay technique that relies on the change in the polarization of fluorescent light upon binding of a small, fluorescently labeled molecule (the tracer) to a much larger antibody. When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. When bound to the antibody, its rotation is slowed, and the emitted light remains more polarized.

This compound, often referred to as 4'-(aminomethyl)fluorescein in this context, is a commonly used fluorophore for preparing tracers in FPIA due to the significant change in polarization observed upon binding. This technique has been successfully applied to the detection of various small molecules.

Examples of 5-AMF in FPIA Development:

Bisphenol A (BPA) Detection: An FPIA for the environmental monitoring of BPA was developed using a tracer synthesized by coupling a BPA hapten to 4'-(aminomethyl)fluorescein (BVA-AMF). This assay, based on a sensitive monoclonal antibody, demonstrated a limit of detection of 5.60 ng/mL.

Dibutyl Phthalate (DBP) Detection: A fast and simple FPIA for the detection of DBP in water was developed using a monoclonal antibody and a tracer synthesized from a DBP derivative and 5-aminomethylfluorescein (DBP-AMF).

Erythromycin (B1671065) Detection: In the development of a rapid FPIA for the antibiotic erythromycin in milk, a tracer was synthesized using an erythromycin derivative and 4'-AMF (ERY-CMO-4'-AMF).

Imidacloprid (B1192907) Detection: While not the final selected tracer, 4'-Aminomethyl fluorescein (AMF) was used to prepare a fluorescent tracer for the neonicotinoid insecticide imidacloprid in the development of an FPIA.

These examples highlight the versatility of 5-AMF in creating fluorescent tracers for the sensitive and rapid detection of a wide range of small molecules in various matrices.

Circular Dichroism (CD) Spectroscopy in Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral molecules. This compound itself is an achiral molecule and therefore does not exhibit a CD spectrum. However, when it interacts with a chiral molecule, such as a protein or DNA, an induced CD (ICD) spectrum can be observed. This phenomenon makes CD spectroscopy a valuable tool for studying the binding of 5-AMF and its conjugates to biological macromolecules.

The principle behind ICD is that the chromophore of the achiral molecule (in this case, the fluorescein moiety of 5-AMF) becomes electronically coupled to the chiral environment of the macromolecule upon binding. This induced chirality results in differential absorption of left and right circularly polarized light, giving rise to a CD signal. The shape and intensity of the ICD spectrum are sensitive to the specific geometry of the binding site and the nature of the interactions between the fluorophore and the macromolecule.

In a research context, the conjugation of 5-AMF to a peptide or other biomolecule can be monitored using CD spectroscopy. While the unconjugated 5-AMF would be silent in the CD spectrum, the chiral peptide would display its characteristic CD signals, typically in the far-UV region (190-250 nm), which correspond to its secondary structure (e.g., α-helix, β-sheet). Upon conjugation, the fluorescein moiety can give rise to new CD bands in the near-UV and visible regions (around 490 nm, the absorption maximum of fluorescein), indicating that the fluorophore is in a fixed, chiral environment.

Furthermore, changes in the CD spectrum upon the interaction of a 5-AMF-labeled biomolecule with its binding partner can provide valuable information about the binding event. For instance, a change in the ICD signal can indicate a conformational change in the biomolecule upon binding or a change in the orientation of the 5-AMF probe within the binding pocket.

Table 1: Application of Circular Dichroism in this compound Interaction Studies
Parameter MonitoredSpectroscopic ObservationInferred Information
Binding of 5-AMF to a Chiral MoleculeAppearance of an Induced CD (ICD) signal in the visible region.Confirmation of binding and information about the chiral environment of the binding site.
Conformational Changes upon InteractionChanges in the intensity or shape of the ICD spectrum or the far-UV CD spectrum of the biomolecule.Indication of a change in the secondary or tertiary structure of the biomolecule upon binding of the 5-AMF conjugate.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H NMR, the spectrum of 5-AMF is expected to show a complex pattern of aromatic protons from the xanthene and benzene (B151609) rings. The protons on the xanthene ring would likely appear as doublets and doublets of doublets in the region of 6.5-7.0 ppm. The protons on the substituted benzene ring would be expected in the range of 7.0-8.0 ppm. A key distinguishing feature for 5-AMF compared to 5-aminofluorescein would be the appearance of a singlet for the methylene (B1212753) (-CH₂-) protons, likely in the range of 3.8-4.2 ppm, and a broad singlet for the amine (-NH₂) protons.

In ¹³C NMR, the spectrum would be characterized by a number of signals in the aromatic region (100-160 ppm) corresponding to the carbon atoms of the fused ring system. The spiro carbon atom would likely appear around 83 ppm. The carbonyl carbon of the lactone would be expected to have a chemical shift in the range of 165-170 ppm. The signal for the methylene carbon would be a key identifier and is predicted to be in the range of 40-45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H6.5-8.0mAromatic protons
¹H~3.8-4.2s-CH₂- protons
¹HVariablebr s-NH₂ protons
¹³C100-160Aromatic and olefinic carbons
¹³C~165-170C=O (lactone)
¹³C~83Spiro carbon
¹³C~40-45-CH₂- carbon

Predicted values are based on data for similar fluorescein derivatives and general chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₂₁H₁₅NO₅, giving it a monoisotopic mass of approximately 361.0950 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 361. A prominent fragmentation pathway would likely involve the loss of the aminomethyl group. Cleavage of the C-C bond between the benzene ring and the methylene group would result in a fragment ion with m/z corresponding to the fluorescein core. Another likely fragmentation would be the loss of a hydrogen atom from the molecular ion to give an [M-1]⁺ peak. Further fragmentation of the xanthene structure could lead to the loss of CO and CO₂.

Table 3: Predicted Mass Spectral Fragmentation of this compound
m/zProposed FragmentFragmentation Pathway
361[C₂₁H₁₅NO₅]⁺Molecular ion (M⁺)
331[M - CH₂NH₂]⁺Loss of the aminomethyl radical
333[M - CO]⁺Loss of carbon monoxide
317[M - CO₂]⁺Loss of carbon dioxide

Predicted fragmentation is based on the structure of 5-AMF and general fragmentation patterns of related compounds.

Fluorescent Probe Design and Application in Biological Systems

Design Principles for 5-(Aminomethyl)fluorescein-Based Probes

The design of fluorescent probes centered around this compound (5-AMF) leverages the compound's inherent photophysical properties and the reactive primary amine for conjugation to various recognition moieties. The fundamental architecture of such probes consists of three key components: the 5-AMF fluorophore, a linker, and a recognition element that selectively interacts with the target analyte. The aminomethyl group provides a crucial handle for covalently attaching the recognition element, enabling the modulation of the fluorophore's emission in response to analyte binding.

Key design principles for creating effective 5-AMF-based probes include:

Analyte Recognition: The choice of the recognition moiety is paramount and dictates the probe's specificity. This can range from small molecules and metal chelators to larger biomolecules like peptides or antibodies.

Signal Transduction Mechanism: The interaction between the recognition element and the analyte must trigger a measurable change in the fluorescence of the 5-AMF core. Common mechanisms include Photoinduced Electron Transfer (PeT), Fluorescence Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). In a PeT-based sensor, the recognition element can quench the fluorescence of 5-AMF in the absence of the analyte. Binding of the analyte then disrupts this quenching process, leading to a "turn-on" fluorescence response.

Linker Design: The linker connecting the 5-AMF fluorophore to the recognition element plays a critical role in the probe's sensitivity and selectivity. The length and flexibility of the linker can influence the efficiency of the signal transduction mechanism and prevent steric hindrance.

Biocompatibility and Solubility: For applications in biological systems, the probe must be soluble in aqueous media and exhibit low cytotoxicity. Modifications to the 5-AMF structure or the recognition moiety may be necessary to enhance these properties.

The rational design of 5-AMF-based probes for specific analytes involves a targeted approach where the recognition element is carefully chosen or synthesized to exhibit high affinity and selectivity for the analyte of interest. The primary aliphatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to a stable amine derivative to create new probes fishersci.ie. Additionally, carboxylic acids of proteins and other water-soluble biopolymers can be coupled to this molecule in aqueous solution using water-soluble carbodiimides fishersci.ie.

For example, to design a probe for a specific enzyme, a substrate of that enzyme can be conjugated to 5-AMF. Enzymatic cleavage of the substrate would then lead to a change in the fluorescence properties of the 5-AMF, allowing for the detection of enzyme activity. Similarly, for the detection of a particular metal ion, a chelator with a high affinity for that ion can be attached to the 5-AMF molecule.

The following table provides a conceptual overview of the rational design of 5-AMF-based probes for different classes of analytes.

Analyte ClassRecognition Moiety (Example)Potential Signaling Mechanism
EnzymesEnzyme-specific peptide or substrateCleavage-induced fluorescence "turn-on" or FRET
Metal IonsIon-specific chelator (e.g., EDTA, BAPTA)Chelation-enhanced fluorescence (CHEF) or PeT
Reactive Oxygen Species (ROS)ROS-reactive group (e.g., boronate ester)Oxidation-induced change in fluorescence
pHpH-sensitive functional groupProtonation/deprotonation affecting fluorescence
Specific ProteinsAntibody or aptamerBinding-induced conformational change affecting FRET or PeT

Ratiometric fluorescent probes offer significant advantages over intensity-based probes as they can provide a built-in correction for environmental effects and variations in probe concentration. The development of ratiometric probes using 5-AMF can be achieved by coupling it with a second fluorophore to create a FRET pair. In this design, 5-AMF can act as either the donor or the acceptor.

The general principle of a FRET-based ratiometric probe involves:

Donor-Acceptor Pairing: A donor fluorophore (which could be 5-AMF) is excited at its specific wavelength and, if in close proximity to an acceptor fluorophore, can transfer its energy non-radiatively.

Analyte-Induced Change: The binding of the analyte to the recognition moiety causes a conformational change in the probe, altering the distance or orientation between the donor and acceptor.

Ratiometric Readout: This change in FRET efficiency results in a variation in the emission intensities of both the donor and the acceptor. By taking the ratio of these two emission intensities, a more robust and quantitative measurement of the analyte concentration can be obtained.

Alternatively, ratiometric probes can be designed based on the ICT mechanism. In such probes, the binding of an analyte to the recognition site can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in the emission wavelength. This spectral shift allows for the measurement of the ratio of fluorescence intensities at two different wavelengths.

Applications in Biomolecule Detection and Imaging

The versatility of this compound as a fluorescent label has led to its widespread use in the detection and imaging of a variety of biomolecules and biological processes. Its bright green fluorescence, high quantum yield, and the presence of a reactive amine for conjugation make it an ideal candidate for these applications.

5-AMF and its derivatives are valuable tools for imaging specific components within live or fixed cells. The aminomethyl group allows for the covalent attachment of 5-AMF to biomolecules such as antibodies, peptides, or nucleic acids, thereby directing the fluorescent signal to a specific cellular location.

For instance, by conjugating 5-AMF to an antibody that specifically recognizes a protein of interest, researchers can visualize the localization and dynamics of that protein within the cell using fluorescence microscopy. Similarly, 5-AMF can be incorporated into oligonucleotides for fluorescence in situ hybridization (FISH) to visualize specific DNA or RNA sequences within the cellular context. The ability to target specific subcellular compartments, such as the nucleus, mitochondria, or lysosomes, can be achieved by conjugating 5-AMF to targeting signals or molecules that accumulate in these organelles.

The development of fluorescent probes for the detection of metal ions is of great importance due to their critical roles in various biological processes. Probes based on 5-AMF for metal ion detection are typically designed by conjugating a metal ion chelator to the fluorophore.

The general mechanism for a "turn-on" fluorescent sensor for metal ions involves the following steps:

Quenched State: In the absence of the target metal ion, the chelator quenches the fluorescence of the 5-AMF through a PeT mechanism.

Binding Event: Upon binding of the metal ion to the chelator, the PeT process is inhibited.

Fluorescence Restoration: This inhibition of quenching leads to a significant increase in the fluorescence intensity of the 5-AMF, signaling the presence of the metal ion.

The selectivity of the probe for a particular metal ion is determined by the choice of the chelating agent. Different chelators exhibit varying affinities for different metal ions, allowing for the design of probes that are highly selective for ions such as Ca²⁺, Zn²⁺, Cu²⁺, or Fe³⁺.

The following table provides examples of chelating moieties that could be conjugated to 5-AMF for the detection of specific metal ions.

Target Metal IonExample Chelating Moiety
Ca²⁺BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)
Zn²⁺TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)
Cu²⁺Cyclen (1,4,7,10-tetraazacyclododecane)
Fe³⁺Desferrioxamine B

Enzyme-activatable fluorescent probes are powerful tools for studying enzyme function in real-time and in complex biological environments. Probes derived from 5-AMF can be designed to monitor the activity of specific enzymes by linking the fluorophore to a substrate of the enzyme through a self-immolative linker.

The principle of an enzyme-activatable probe is as follows:

Non-fluorescent or Quenched State: The probe is initially non-fluorescent or has its fluorescence quenched. This is often achieved by modifying a key functional group on the 5-AMF core that is essential for its fluorescence.

Enzymatic Reaction: The target enzyme recognizes and acts upon its substrate, which is part of the probe's structure.

Fluorophore Release: The enzymatic reaction triggers the release of the quenching group or the restoration of the fluorescent properties of the 5-AMF molecule.

Signal Generation: The resulting "turn-on" of fluorescence provides a direct measure of the enzyme's activity.

This approach has been successfully applied to develop probes for a wide range of enzymes, including proteases, phosphatases, and glycosidases. By using different enzyme substrates, probes can be tailored to monitor various biological processes such as apoptosis, inflammation, and cellular metabolism.

Labeling for Immunodiagnostic Techniques

This compound is a valuable reagent in the development of immunodiagnostic techniques, particularly in the context of fluorescence polarization immunoassays (FPIA). FPIA is a homogeneous immunoassay technique that relies on the principle of fluorescence polarization to quantify the concentration of an analyte. In this method, a fluorescently labeled tracer, such as a derivative of this compound, competes with the unlabeled analyte from a sample for a limited number of antibody binding sites. When the fluorescent tracer is unbound and free in solution, it rotates rapidly, leading to a low polarization of the emitted light upon excitation with polarized light. Conversely, when the tracer is bound to the much larger antibody molecule, its rotation is significantly slowed, resulting in a higher polarization of the emitted light. The degree of fluorescence polarization is therefore directly proportional to the amount of tracer bound to the antibody and inversely proportional to the concentration of the analyte in the sample. nih.govbpsbioscience.com

The utility of aminomethyl fluorescein (B123965) derivatives in FPIA has been demonstrated in various assays. For instance, 4'-(Aminomethyl)fluorescein and its N-alkyl derivatives have been synthesized and evaluated for their use in developing FPIAs for cortisol and estriol. nih.gov In another study, a sensitive FPIA for the detection of zearalenone (B1683625), a mycotoxin, was developed using a 4-(aminomethyl) fluorescein-labeled zearalenone tracer (ZEN-4AMF). researchgate.net The primary aliphatic amine of 4'-(aminomethyl)fluorescein allows for its covalent attachment to other molecules, such as haptens or antigens, to create the necessary fluorescent tracers for these assays. abpbio.com This conjugation is a critical step in the design of competitive immunoassays. The choice of fluorescein derivatives like this compound for FPIA is due to their excellent spectral properties, including a high fluorescence quantum yield and a fluorescence lifetime that is sensitive to changes in rotational motion upon antibody binding. nih.gov

The following table summarizes the key characteristics of FPIA utilizing aminomethyl fluorescein derivatives:

FeatureDescription
Principle Competitive binding between a fluorescently labeled tracer and an unlabeled analyte for a limited amount of antibody.
Measurement Change in fluorescence polarization of the tracer upon binding to the antibody.
Role of this compound Serves as the fluorescent label that is conjugated to the analyte or a hapten to create the tracer.
Advantages Homogeneous assay format (no separation steps required), rapid, and amenable to automation.
Example Analytes Cortisol, estriol, zearalenone. nih.govresearchgate.net

Nucleic Acid and Protein Interaction Studies

The study of interactions between nucleic acids (DNA and RNA) and proteins is fundamental to understanding many cellular processes. Fluorescent labeling is a powerful tool for investigating these interactions, and this compound, with its reactive primary amine, is a suitable candidate for such applications. The aminomethyl group can be used to covalently attach the fluorescein fluorophore to specific sites on proteins or nucleic acids. bocascientific.comjenabioscience.com

Once labeled, these fluorescent biomolecules can be used in a variety of assays to probe binding events, conformational changes, and enzymatic activities. One of the most powerful techniques in this regard is Fluorescence Resonance Energy Transfer (FRET). nih.govnih.govresearchgate.net FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then fluoresces. instras.com By labeling a protein with a donor fluorophore and a nucleic acid with an acceptor fluorophore (or vice versa), the binding of the two molecules can be monitored by the appearance of FRET. This compound can serve as a donor in FRET pairs with suitable acceptor dyes like rhodamine. instras.com

The process for utilizing this compound in these studies generally involves:

Conjugation: The primary amine of this compound is reacted with a suitable functional group on the protein (e.g., carboxyl groups on acidic amino acid residues via carbodiimide (B86325) chemistry) or on a modified nucleic acid. abpbio.combocascientific.com

Purification: The fluorescently labeled biomolecule is purified from the unreacted dye.

Interaction Assay: The labeled molecule is then used in binding studies with its partner molecule. Changes in fluorescence intensity, polarization, or FRET efficiency can be monitored to determine binding affinities and kinetics. nih.govd-nb.info

Fluorescence correlation spectroscopy (FCS) is another technique where fluorescently labeled molecules are used to study interactions. By monitoring the diffusion of fluorescently labeled proteins or nucleic acids through a small confocal volume, information about their size and concentration can be obtained. Upon binding, the diffusion time of the complex will increase, which can be detected by FCS. nih.gov

Applications in Nanomaterials and Conjugates

The functionalization of nanomaterials with fluorescent dyes has opened up new possibilities in various fields, including bioimaging, sensing, and drug delivery. researchgate.netmedcomadvance.comnih.gov this compound is a valuable molecule for the surface modification of nanoparticles due to its reactive amine group, which allows for covalent attachment to the nanoparticle surface. nih.gov

The conjugation of this compound to nanoparticles can be achieved through various chemical strategies, depending on the nature of the nanoparticle. For example, nanoparticles with surface carboxyl groups can be coupled to the amine of this compound using carbodiimide chemistry. abpbio.com This process creates a stable amide bond, resulting in a fluorescently labeled nanoparticle.

These fluorescent nanoparticles have several advantages:

Enhanced Brightness: A single nanoparticle can be conjugated with multiple dye molecules, leading to a significantly brighter signal compared to a single fluorophore.

Improved Stability: The nanoparticle matrix can protect the conjugated dye from photobleaching and quenching.

Biocompatibility: The surface of the nanoparticles can be further modified with polymers like polyethylene (B3416737) glycol (PEG) to improve their biocompatibility and circulation time in biological systems. nih.gov

Targeted Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to direct them to specific cells or tissues.

An example of a similar application is the conjugation of 5-aminofluorescein (B15267) to bioactive glasses to develop pH-sensitive responsive biomaterials. researchgate.net Similarly, silver nanoparticles have been functionalized with fluorescein isothiocyanate, a derivative that reacts with amines, to create materials with both fluorescent and plasmonic properties. mdpi.com These examples highlight the versatility of using fluorescein derivatives with amine functionalities for creating advanced nanomaterials.

The following table outlines the general steps and applications of this compound in nanomaterials:

StepDescription
Nanoparticle Synthesis Preparation of nanoparticles with desired size, shape, and surface chemistry (e.g., carboxylated).
Surface Functionalization Covalent conjugation of this compound to the nanoparticle surface.
Characterization Confirmation of successful conjugation and characterization of the optical and physical properties of the fluorescent nanoparticles.
Applications Bioimaging (in vitro and in vivo), biosensing, and as tracers for drug delivery studies. researchgate.nettaylorfrancis.com

In Vivo Research Applications

Imaging in Model Organisms

Intravital fluorescence microscopy is a powerful technique that allows for the visualization of biological processes in living animals in real-time. nih.govnih.govnih.gov Fluorescent probes are essential for these studies, and derivatives of fluorescein are commonly used due to their bright fluorescence and biocompatibility. nih.govnih.gov While the direct use of unconjugated this compound for in vivo imaging is limited due to its small size and lack of specificity, its true potential lies in its use as a fluorescent tag for macromolecules and nanoparticles.

By conjugating this compound to proteins, antibodies, or nanoparticles, researchers can track the localization, trafficking, and clearance of these entities within a living organism. nih.gov For example, a protein of interest can be labeled with this compound and its distribution in a model organism, such as a mouse or zebrafish, can be monitored over time using fluorescence microscopy. This can provide valuable insights into the protein's function and its role in health and disease.

Recent advancements in imaging techniques, such as fluorescence lifetime imaging (FLIM), have further expanded the capabilities of in vivo imaging. nih.govnih.gov FLIM can distinguish between different fluorophores even if their emission spectra overlap, and it can also provide information about the local microenvironment of the fluorophore. The development of fluorescein derivatives with thermally activated delayed fluorescence (TADF) also holds promise for future in vivo imaging applications due to their long lifetimes. rsc.orgrsc.org

The general workflow for using this compound conjugates for in vivo imaging is as follows:

Probe Synthesis: Conjugation of this compound to the molecule or nanoparticle of interest.

Administration: Introduction of the fluorescent probe into the model organism (e.g., via injection).

Imaging: Visualization of the probe's distribution and dynamics using a suitable fluorescence imaging modality (e.g., confocal microscopy, two-photon microscopy). nih.gov

Blood-Brain Barrier Penetration Strategies

The blood-brain barrier (BBB) is a major obstacle to the delivery of therapeutic and diagnostic agents to the central nervous system (CNS). nih.govdoaj.org It is a highly selective barrier formed by the endothelial cells of the brain capillaries. nih.gov Various strategies are being explored to overcome this barrier, including the use of nanoparticles, liposomes, and receptor-mediated transcytosis. frontiersin.orgnih.gov

Fluorescent probes play a crucial role in the development and evaluation of these BBB penetration strategies. By encapsulating or conjugating a fluorescent dye like a derivative of this compound to a delivery vehicle, researchers can track its ability to cross the BBB and accumulate in the brain. nih.gov For example, poly(n-butylcyano-acrylate) (PBCA) nanoparticles loaded with fluorescein-isothiocyanate-dextran have been shown to cross the BBB in rats. nih.gov The fluorescence from the nanoparticles allows for their visualization in brain tissue sections, providing direct evidence of BBB penetration.

The aminomethyl group of this compound allows for its conjugation to various nanoparticle platforms or targeting ligands that are designed to facilitate BBB transport. unimib.it For instance, nanoparticles can be surface-functionalized with ligands that bind to receptors expressed on the surface of brain endothelial cells, thereby triggering receptor-mediated transcytosis across the BBB. frontiersin.orgnih.gov By including a this compound label on these nanoparticles, their journey across the BBB and their subsequent distribution within the brain can be visualized and quantified. nih.gov

Studies have also investigated the brain-to-blood transport (efflux) of fluorescein itself, suggesting the involvement of organic anion transporters. d-nb.info Understanding these transport mechanisms is critical for designing effective brain delivery systems. The use of fluorescently labeled delivery systems provides a powerful tool to assess the efficacy of different BBB penetration strategies in preclinical models. researchgate.net

The following table summarizes strategies for BBB penetration where this compound can be used as a tracer:

StrategyDescriptionRole of this compound
Nanoparticle-based Delivery Encapsulation or surface conjugation of drugs to nanoparticles to facilitate their transport across the BBB. nih.govunimib.itCovalently attached to the nanoparticle to track its biodistribution and brain accumulation.
Receptor-Mediated Transcytosis Use of ligands that bind to receptors on brain endothelial cells to trigger transport across the BBB. frontiersin.orgnih.govConjugated to the targeting ligand or the delivery vehicle to visualize its uptake and transport into the brain.
Liposomes Encapsulation of drugs in lipid-based vesicles that can be engineered to cross the BBB. nih.govEncapsulated within the liposome (B1194612) or conjugated to its surface to monitor its delivery to the CNS.
Cell-Mediating Transcytosis Using cells like macrophages as carriers to transport nanoparticles across the BBB. researchgate.netLabeling the nanoparticles carried by the cells to track their delivery into brain tumors.

Mechanistic Insights and Theoretical Investigations

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with other molecules, known as quenchers. atto-tec.com This phenomenon can occur through several mechanisms, including dynamic (collisional) quenching, static quenching, and energy transfer. fiveable.me

Other Quenching Pathways: Heavy metal ions are known to be effective quenchers. For example, the fluorescence of calcein, a related fluorescein (B123965) derivative, is quenched by the cobalt(II) ion (Co²⁺) through complex formation. researchgate.net Similarly, certain biomolecules can act as quenchers. The fluorescence of some dyes is efficiently quenched by contact with amino acids like guanosine (B1672433) and tryptophan via an electron transfer mechanism. atto-tec.com In concentrated solutions, fluorescein itself can exhibit self-quenching, where energy is transferred between identical molecules. fiveable.me

Table 1: Common Fluorescence Quenching Mechanisms Relevant to Fluorescein Derivatives
Quenching MechanismDescriptionKey CharacteristicsExample Quencher for Fluoresceins
Dynamic (Collisional) QuenchingDe-excitation of the fluorophore upon collision with a quencher. atto-tec.comDiffusion-controlled; affects excited state lifetime; temperature dependent. fiveable.meIodide Ions uzh.ch
Static QuenchingFormation of a non-fluorescent ground-state complex. fiveable.meDoes not affect excited state lifetime; can be temperature-independent. fiveable.meHeavy Metal Ions (e.g., Co²⁺) researchgate.net
Resonance Energy Transfer (RET)Non-radiative energy transfer from a donor fluorophore to an acceptor molecule. fiveable.meDistance-dependent (typically 1/R⁶); requires spectral overlap. uzh.chAnother dye molecule (in FRET pairs)
Photoinduced Electron Transfer (PET)Electron transfer between the fluorophore and quencher in the excited state. fiveable.meResults in charge-separated species; can be intramolecular. wikipedia.orgGuanosine, Tryptophan atto-tec.com

Intramolecular Photoinduced Electron Transfer (PET) Effects

Photoinduced electron transfer (PET) is a critical mechanism for modulating the fluorescence of many sensor molecules. wikipedia.org It involves the transfer of an electron from a donor to an acceptor moiety upon photoexcitation, creating a charge-separated state that prevents fluorescence emission. wikipedia.org In the context of 5-AMF, the fluorescein core acts as the fluorophore and electron acceptor, while the aminomethyl group, with its nitrogen lone pair, can serve as the electron donor.

This arrangement fits the classic "fluorophore-spacer-receptor" model of a PET sensor, where the receptor (the amino group) can quench the fluorophore's emission. almacgroup.com Upon excitation of the fluorescein core, an electron from the nitrogen atom of the aminomethyl group can be transferred to the excited fluorophore, effectively quenching its fluorescence. researchgate.net

The efficiency of this PET process is highly sensitive to the chemical environment of the amino group. For example, in acidic conditions, the nitrogen atom becomes protonated. This protonation engages the lone pair of electrons, increasing the oxidation potential of the amino group and thereby inhibiting the PET process. almacgroup.commdpi.com As a result, the fluorescence is "turned on." This pH-dependent switching mechanism is a foundational principle in the design of fluorescent probes. A study on a related compound, 4′,5′-bis(dimethylamino)fluorescein, demonstrated that protonation of the amino groups inhibits PET, leading to a significant increase in fluorescence intensity in the pH range of 3 to 6. mdpi.com

Table 2: Influence of PET on the Fluorescence of 5-(Aminomethyl)fluorescein
ConditionState of Amino GroupPET ProcessFluorescence State
Neutral/Basic pHUnprotonated (-NH₂)Active (Electron donation from N to fluorescein core)"Off" (Quenched)
Acidic pHProtonated (-NH₃⁺)Inhibited (Lone pair unavailable for donation) mdpi.com"On" (Fluorescent)

Structure-Activity Relationships in Fluorescein Derivatives

The photophysical and chemical properties of fluorescein can be finely tuned by introducing different functional groups at various positions on its core structure. The addition of the aminomethyl group at the 5-position in 5-AMF imparts specific characteristics compared to other derivatives.

Computational studies using density functional theory (DFT) on fluorescein derivatives have shown that the introduction of an electron-donating amine group (FSA) alters the electronic properties of the molecule. researchgate.net Such modifications can affect the bond lengths and, importantly, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). An amine group tends to raise the HOMO energy, which can decrease the HOMO-LUMO energy gap and influence the spectral properties and the potential for electron transfer. researchgate.net

The position of the substituent is also critical. For instance, 5-AMF and its isomer, 6-(aminomethyl)fluorescein, are often produced as a mixture and separated for specific applications, as the precise location of the linking group can affect the geometry and binding affinity of the final conjugate. nih.gov

Compared to carboxyfluorescein (FAM), where the carboxyl group provides a nucleophilic attachment point, the primary amine of 5-AMF offers a versatile handle for different conjugation chemistries, such as reactions with aldehydes, ketones, or activated esters. abpbio.com Further modifications, such as the introduction of a bromine atom in 5-bromo-4′,5′-bis(dimethylamino)fluorescein, not only influence the electronic properties and pH-dependent fluorescence but also provide a site for further functionalization through cross-coupling reactions. mdpi.com These structure-activity relationships allow for the rational design of fluorescein-based probes with tailored properties for specific analytical targets.

Molecular Docking and Computational Studies of Interactions

Molecular docking and other computational methods are powerful tools for elucidating the interactions between fluorescent probes like 5-AMF and their biological targets at an atomic level. mdpi.com These studies can predict the preferred binding mode of a ligand within a receptor's active site and quantify the strength of the interaction.

A detailed computational study on a fluorescein-based probe (Gzn-OG488) designed for the GABAA receptor provides significant insight into the types of interactions that govern binding. nih.gov Although the specific fluorophore was a difluorofluorescein, the principles are broadly applicable. The study employed multiscale calculations to analyze the binding energy and identify key residues involved in the interaction. The results revealed that the probe adopts a specific, rod-like conformation within the binding pocket, which prevents the intramolecular π-stacking that quenches its fluorescence in solution. nih.gov

Key findings from such studies often include:

Binding Energy Decomposition: This analysis identifies the specific amino acid residues that contribute most significantly to the binding affinity. In the GABAA receptor study, residues such as α1Arg187, β3Phe200, and α1Phe46 were found to be crucial. nih.gov

Interaction Mapping: Computational models can visualize and characterize the non-covalent interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and cation-π stacking. researchgate.netnih.gov For example, a strong cation-π stacking interaction was observed between the probe's phenyl ring and α1Arg187. nih.gov

Electronic Properties Analysis: Methods like DFT can be used to calculate the molecular electrostatic potential, which helps in identifying the electrophilic and nucleophilic regions of the molecule, predicting its reactivity and interaction sites. researchgate.net

These computational approaches are essential for understanding how a probe like 5-AMF interacts with a target protein and for the rational design of new probes with improved specificity and signaling mechanisms.

Binding Mechanisms with Analytes

The aminomethyl group of 5-AMF allows it to bind to a wide variety of analytes through both covalent and non-covalent mechanisms.

Covalent Binding: The primary amine of 5-AMF is a nucleophile that can be used to covalently label molecules containing specific functional groups. This is a common strategy for attaching a fluorescent tag to a target analyte for detection and quantification.

Reaction with Aldehydes and Ketones: The amine can react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage using reagents like sodium cyanoborohydride. abpbio.com

Reaction with Carboxylic Acids: In the presence of coupling agents like water-soluble carbodiimides (e.g., EDAC), the amine can form a stable amide bond with carboxylic acids on proteins or other biopolymers. abpbio.com

A similar strategy is used with 5-Bromomethyl fluorescein (5-BMF), which is designed to react with carboxyl-containing analytes like fatty acids for analysis with laser-induced fluorescence detection. nih.gov

Non-Covalent Binding: When incorporated into a larger probe molecule, the fluorescein moiety can participate in non-covalent binding within the pockets of macromolecules like proteins. The binding mechanism is a combination of specific molecular interactions, as revealed by computational studies. nih.gov

Electrostatic Interactions: These include salt bridges between charged groups. For example, the carboxylate group of the fluorescein core can form a salt bridge with positively charged arginine or lysine (B10760008) residues in a binding site. nih.gov

Cation-π Interactions: The aromatic rings of the fluorescein xanthene core can interact favorably with cationic residues like arginine. nih.gov

Hydrogen Bonding: The hydroxyl and carboxyl groups on the fluorescein structure are excellent hydrogen bond donors and acceptors, allowing them to form specific hydrogen bonds with residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The planar, aromatic structure of fluorescein contributes to hydrophobic interactions with nonpolar residues like phenylalanine, valine, and leucine. nih.gov

The combination of these forces determines the specificity and affinity of the probe for its target, and changes in these interactions upon binding can lead to a detectable change in fluorescence.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Fluorescent Probes

The core of future research involving 5-(Aminomethyl)fluorescein lies in the rational design of new molecular probes with enhanced capabilities. The primary aliphatic amine on 5-AMF serves as a versatile chemical handle, allowing for its conjugation to a wide array of molecules to create novel sensors and labels. fishersci.iefishersci.at The overarching goal is to develop probes with finely tuned fluorescence characteristics, such as altered emission wavelengths, increased quantum yields, and superior photostability. nih.gov

A significant area of development is the creation of reactivity-based probes. For instance, researchers have engineered a probe for detecting ferrous iron (Fe²⁺) by linking 5-AMF (as a FRET donor) to a cyanine dye (Cy3, a FRET acceptor) through a linker that is selectively cleaved by Fe²⁺. researchgate.net This design strategy, which relies on a specific chemical reaction to trigger a change in fluorescence, allows for highly selective detection of target analytes. researchgate.net The development of such probes is crucial for studying specific biological processes like ferroptosis, an iron-dependent form of cell death. researchgate.net

Furthermore, the field is moving towards probes that operate in the near-infrared (NIR) spectrum. nih.gov NIR probes offer significant advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence, leading to a better signal-to-noise ratio. nih.gov While fluorescein (B123965) derivatives primarily emit in the visible spectrum, strategies to shift their emission towards longer wavelengths are being explored to overcome the limitations of conventional fluorophores. nih.gov The design of next-generation probes also incorporates sophisticated fluorescence modulation mechanisms, such as Photoinduced Electron Transfer (PeT) and spirocyclization, to create highly sensitive off/on switches for detecting specific biomolecules and cellular events. nih.gov

Integration with Advanced Imaging Technologies

The evolution of fluorescent probes is intrinsically linked to advancements in imaging technology. This compound and its derivatives are being adapted for use with state-of-the-art imaging techniques that provide unprecedented spatial and temporal resolution.

Super-resolution microscopy, which bypasses the diffraction limit of light, is a key area where next-generation probes are essential. Developing 5-AMF-based probes with the specific photophysical properties required for techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) is an active research direction. nih.gov Similarly, probes derived from 5-AMF are valuable in multiphoton microscopy, which uses non-linear excitation to enable deeper imaging into scattering tissues with reduced phototoxicity. nih.gov

Another advanced technique is Fluorescence Lifetime Imaging Microscopy (FLIM), which measures the decay rate of fluorescence rather than its intensity. researchgate.net The fluorescence lifetime of a probe can be sensitive to its local microenvironment, such as pH, ion concentration, or viscosity. semanticscholar.orgnih.gov By conjugating 5-AMF to molecules that respond to these parameters, researchers can create probes for FLIM applications to map cellular functions and environments quantitatively.

The versatility of 5-AMF also extends its use in established high-throughput technologies like flow cytometry, where brighter and more photostable derivatives enable the detection of low-abundance targets and more complex multi-color analyses. nih.gov

Novel Applications in Chemical Biology and Material Science

The ability to conjugate this compound to other molecules opens up a vast landscape of applications in both chemical biology and material science.

In chemical biology, the focus is on creating highly specific tools to probe complex biological systems. Researchers are designing 5-AMF-based probes to detect a wide range of analytes, including metal ions, reactive oxygen species (ROS), and specific enzymes. researchgate.netresearchgate.net For example, the development of targeted probes that accumulate in specific organelles like the nucleus or mitochondria allows for the study of localized biochemical processes in living cells. nih.gov These tools are instrumental in understanding cellular signaling pathways, metabolic states, and the mechanisms of disease. nih.gov

In material science, 5-AMF is being incorporated into novel materials to create "smart" systems that respond to environmental stimuli. For instance, it can be grafted onto polymers, creating materials whose fluorescence changes in response to temperature or pH. researchgate.net Another promising application is the integration of 5-AMF into nanoparticles, which can serve as stable and versatile platforms for biological imaging and sensing. mdpi.com These functionalized materials have potential applications in diagnostics, environmental monitoring, and the development of responsive coatings and textiles.

Addressing Current Limitations in Fluorescein-Based Probes

While fluorescein and its derivatives are workhorses in fluorescence applications, they possess certain limitations that researchers are actively working to overcome. Key drawbacks include pH sensitivity (fluorescence decreases in acidic environments), susceptibility to photobleaching, and relatively broad emission spectra which can lead to crosstalk in multiplexed experiments. researchgate.netidtdna.com

One major research thrust is the chemical modification of the fluorescein core to improve its photophysical properties. Strategies include introducing substituents that shield the fluorophore from photobleaching or alter its electronic structure to increase brightness and create a larger Stokes shift (the separation between excitation and emission maxima). nih.gov For instance, replacing the oxygen atom in the xanthene core with silicon can produce Si-rhodamine (SiR) dyes with near-infrared emission and high brightness. nih.gov

To combat pH sensitivity, new derivatives are being designed to maintain stable fluorescence across a wider physiological pH range. mdpi.com Another approach involves developing ratiometric probes, where the ratio of fluorescence intensity at two different wavelengths is measured. nih.gov This method provides a built-in correction for variations in probe concentration, excitation intensity, and detection efficiency, leading to more robust and quantitative measurements. nih.gov Efforts are also focused on reducing cytotoxicity and non-specific binding, which are common issues with fluorescent probes, to ensure that they accurately report on biological processes without perturbing them. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(Aminomethyl)fluorescein, and how can purity be ensured?

  • Methodology :

  • Step 1 : Prepare 5-chlorofluorescein by reacting fluorescein with thionyl chloride in dichloromethane .
  • Step 2 : Perform amination by dissolving 5-chlorofluorescein in a basic solution (e.g., sodium carbonate) and adding excess ammonia. Reaction conditions (pH, temperature, and reaction time) must be optimized to avoid side products .
  • Step 3 : Purify via solvent extraction or gel filtration to remove unreacted reagents. Validate purity using HPLC (≥95%) and confirm structure via NMR or mass spectrometry .

Q. What spectral properties of this compound are critical for experimental design?

  • Key Properties :

  • Absorption/Emission : λmax at ~496 nm (absorption) and ~518 nm (emission), typical of fluorescein derivatives. This aligns with standard fluorescence microscopy filters .
  • Solubility : Soluble in methanol, DMSO, and aqueous buffers (pH >7). Pre-dissolve in DMSO for stock solutions to avoid precipitation .
  • Stability : Store at -20°C in anhydrous conditions; repeated freeze-thaw cycles degrade fluorescence intensity .

Q. How is this compound typically conjugated to biomolecules for labeling?

  • Primary Method : Use amine-reactive coupling (e.g., EDC/NHS chemistry).

  • Protocol : Activate carboxyl groups on target molecules with EDC/NHS, then react with the primary amine group on this compound. Optimize molar ratios (e.g., 10:1 dye-to-protein) to prevent over-labeling .
  • Validation : Measure labeling efficiency via UV-Vis spectroscopy (use extinction coefficient ε ≈ 68,000 M⁻¹cm⁻¹ at 496 nm) .

Advanced Research Questions

Q. How does this compound compare to FITC or FAM in biosensor applications?

  • Comparative Analysis :

PropertyThis compoundFITC5/6-FAM
Reactive GroupPrimary amineIsothiocyanate (-N=C=S)Succinimidyl ester (NHS)
StabilityModeratepH-sensitiveHigh (stable amide bond)
Cross-ReactivityLowHigh (binds thiols)Moderate
ApplicationsBioconjugation, in vivo imagingProtein labelingqPCR probes, DNA sequencing
  • Application Note : this compound’s primary amine enables site-specific labeling in peptides or antibodies, reducing nonspecific binding compared to FITC .

Q. What strategies mitigate fluorescence quenching or nonspecific signals in complex biological samples?

  • Troubleshooting :

  • Quenching Causes : Low pH (fluorescence diminishes below pH 7), aggregation in hydrophobic environments, or interactions with heavy metals .
  • Solutions :
  • Use buffered solutions (pH 7.4–8.5) with chelating agents (e.g., EDTA).
  • Purify labeled conjugates via size-exclusion chromatography to remove unbound dye .
  • Include blocking agents (e.g., BSA) in imaging protocols to reduce background .

Q. How can this compound be used in advanced applications like blood-brain barrier (BBB) penetration studies?

  • Case Study : Conjugate this compound to carbon dots (GluCDs) via EDC/NHS to track BBB penetration.

  • Protocol :

Activate GluCDs’ carboxyl groups with EDC/NHS.

React with this compound’s amine group (1:5 molar ratio, 24 hrs, 4°C).

Confirm conjugation via FTIR (amide bond peak at ~1650 cm⁻¹) and fluorescence resonance energy transfer (FRET) .

  • Outcome : The conjugate showed stable fluorescence in vivo, enabling real-time BBB transport visualization .

Methodological Best Practices

Q. How do I validate the labeling efficiency of this compound in protein conjugates?

  • Quantitative Approach :

  • UV-Vis Spectroscopy : Calculate dye-to-protein ratio (DPR) using:
    DPR=A496εdye÷A280(A496×CF)εprotein\text{DPR} = \frac{A_{496}}{\varepsilon_{\text{dye}}} \div \frac{A_{280} - (A_{496} \times \text{CF})}{\varepsilon_{\text{protein}}}

where CF (correction factor) = 0.3 for fluorescein derivatives .

  • MALDI-TOF MS : Compare mass shifts between labeled and unlabeled proteins .

Data Contradiction Analysis

Q. Why do some studies report conflicting fluorescence intensities for this compound in cellular assays?

  • Key Factors :

  • Cellular pH : Lysosomal compartments (pH ~4.5) reduce fluorescence vs. cytoplasmic (pH ~7.2). Use ratiometric probes for pH correction .
  • Photobleaching : Minimize laser exposure in microscopy; include antifade reagents (e.g., ProLong Diamond) .
    • Resolution : Standardize imaging parameters (exposure time, gain) and internal controls (e.g., unlabeled cells) across experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.